

# A Comparative Structural and Biophysical Guide to Thalidomide-Based Molecular Glues

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## Compound of Interest

Compound Name: *Thalidomide-5-O-C4-NH2*  
*hydrochloride*

Cat. No.: *B12386067*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the thalidomide-CRBN-DDB1 complex, a cornerstone of targeted protein degradation. We present structural and biophysical data for thalidomide and its key analogs—lenalidomide and pomalidomide—along with newer generation compounds, offering an objective comparison of their performance. Detailed experimental protocols for the cited data are included to support research and development efforts in this rapidly evolving field.

## Introduction to Molecular Glues

Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), function as "molecular glues." They bind to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This binding event allosterically modulates CRBN, inducing a conformational change that creates a novel binding surface. This new surface recruits proteins not normally targeted by CRBN, known as neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism of action has been successfully exploited for therapeutic benefit, particularly in the treatment of hematological malignancies.

## Comparative Structural Analysis

The following table summarizes key crystallographic data for the CRBN-DDB1 complex bound to various molecular glues. These structures reveal the subtle differences in how these compounds interact with CRBN and recruit different neosubstrates, providing a basis for the rational design of next-generation degraders with improved potency and selectivity.

Complex	PDB ID	Resolution (Å)	R-free	R-work	Method
DDB1-CRBN + Thalidomide	4CI1	2.98	0.233	0.197	X-ray Diffraction
DDB1-CRBN + Lenalidomide	4TZ4	2.85	0.245	0.203	X-ray Diffraction
DDB1-CRBN + Pomalidomide	4CI3	3.50	0.235	0.211	X-ray Diffraction
DDB1-CRBN + Pomalidomide + IKZF1	6H0F	3.25	0.234	0.212	X-ray Diffraction
DDB1-CRBN + Pomalidomide + SALL4	6V2J	2.80	0.230	0.200	X-ray Diffraction
DDB1-CRBN + CC-885 + GSPT1	5HXB	2.45	0.219	0.183	X-ray Diffraction
DDB1-CRBN + Mezigdomide (CC-92480)	8D7V	3.20	N/A	N/A	Electron Microscopy

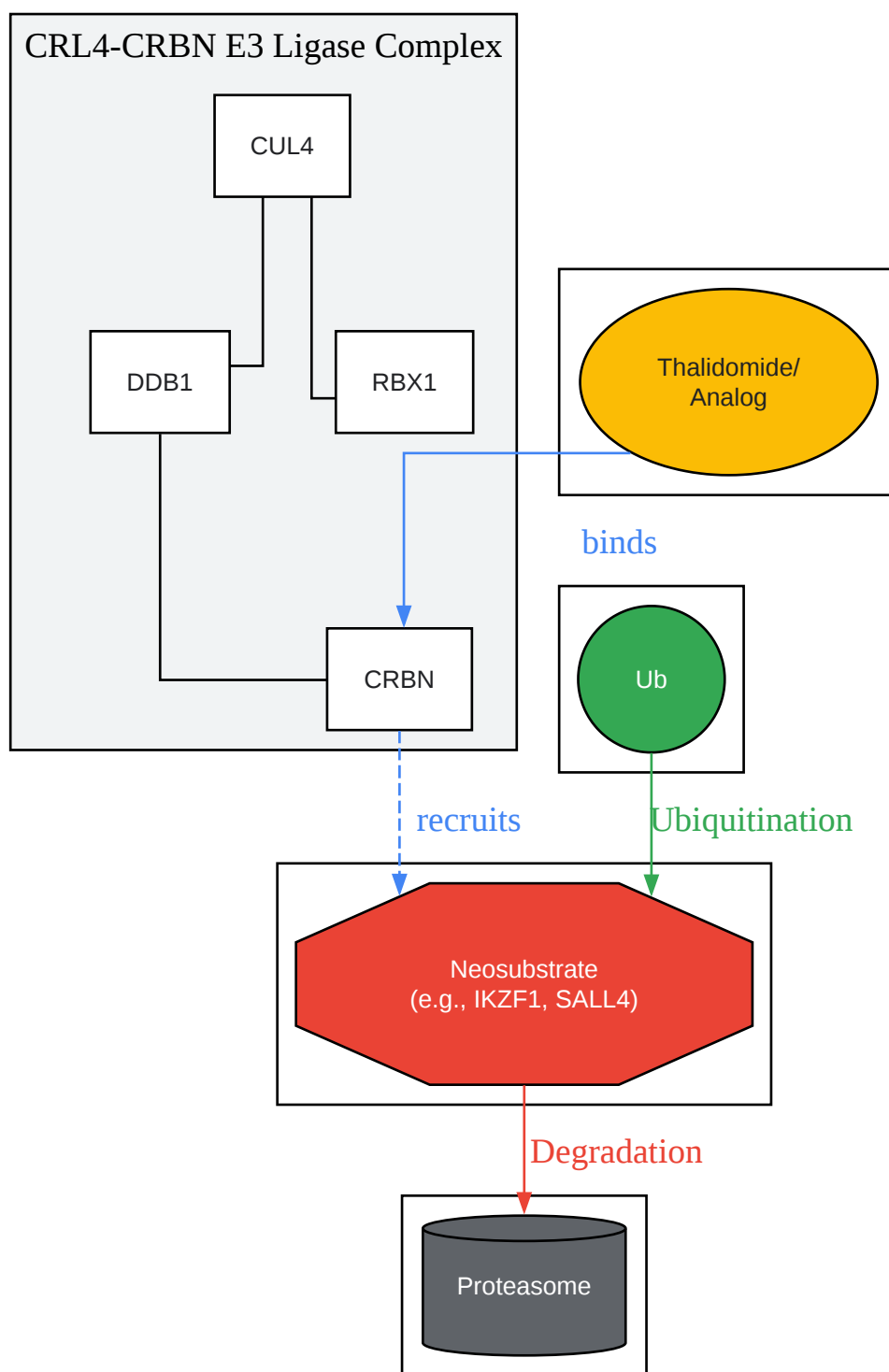
## Comparative Binding Affinity Data

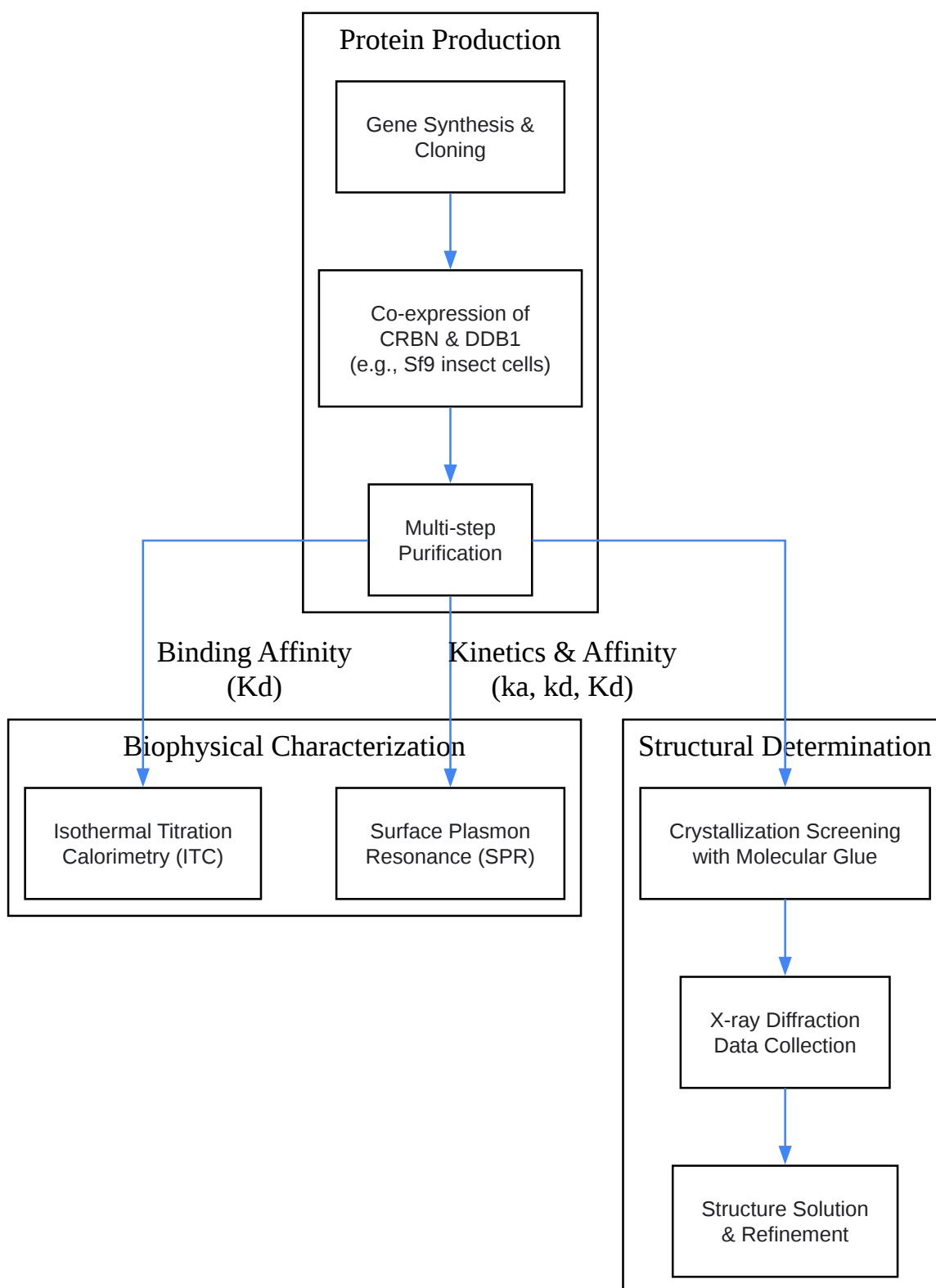
The binding affinity of molecular glues to CRBN is a critical determinant of their efficacy. The following table presents a comparison of dissociation constants (Kd) and IC50 values for thalidomide and its analogs, as determined by various biophysical techniques. It is important to note that affinity values can vary depending on the specific experimental conditions and protein constructs used.

Ligand	Assay Method	Affinity (Kd)	IC50	Reference
Thalidomide	Isothermal Titration Calorimetry (ITC)	~1.0 $\mu$ M	N/A	<a href="#">[1]</a>
Thalidomide	Surface Plasmon Resonance (SPR)	~0.16 $\mu$ M	N/A	<a href="#">[1]</a>
Lenalidomide	Isothermal Titration Calorimetry (ITC)	~0.3 $\mu$ M	N/A	<a href="#">[1]</a>
Pomalidomide	Isothermal Titration Calorimetry (ITC)	~0.1 $\mu$ M	N/A	<a href="#">[1]</a>

## Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow for the structural analysis of these complexes.





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## References

- 1. [dhvi.duke.edu](https://dhvi.duke.edu) [[dhvi.duke.edu](https://dhvi.duke.edu)]
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